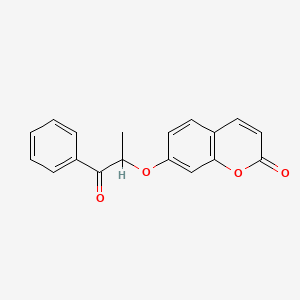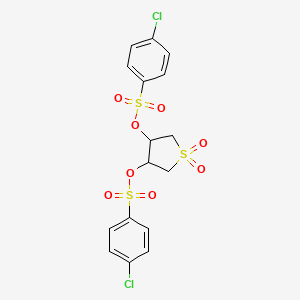![molecular formula C17H19ClN2 B5078768 3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B5078768.png)
3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine is a complex organic compound that features a piperidine ring bonded to a pyridine ring, with a chlorophenylmethyl group attached to the piperidine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzyl chloride with piperidine to form 1-[(3-chlorophenyl)methyl]piperidine. This intermediate is then reacted with 2-bromopyridine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene or dichloromethane and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and metal catalysts like palladium can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
科学的研究の応用
3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- **1-[(3-chlorophenyl)methyl]piperidin-2-yl]methanamine
- **2-[(3-chlorophenyl)methyl]piperidin-1-yl]ethanol
- **3-[(3-chlorophenyl)methyl]piperidin-1-yl]propan-1-one
Uniqueness
3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical properties and reactivity
特性
IUPAC Name |
3-[1-[(3-chlorophenyl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-7-3-5-14(11-16)13-20-10-2-1-8-17(20)15-6-4-9-19-12-15/h3-7,9,11-12,17H,1-2,8,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQHUOXKNMHQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-propoxybenzamide](/img/structure/B5078686.png)
![2-(2-phenylethyl)-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5078691.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indole-5-carboxamide](/img/structure/B5078693.png)
![1-METHYL-3-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B5078696.png)
![N-[4-(aminosulfonyl)phenyl]-3,5-dichlorobenzamide](/img/structure/B5078703.png)
![12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B5078713.png)

![4-chloro-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5078733.png)
![Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide](/img/structure/B5078750.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]-4-chlorophenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5078765.png)

![ethyl N-{4-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoyl}-4-nitrophenylalaninate](/img/structure/B5078780.png)
![5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5078792.png)
